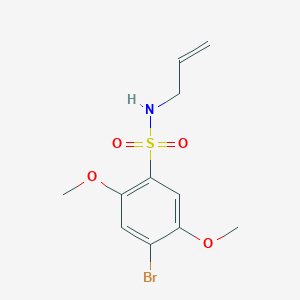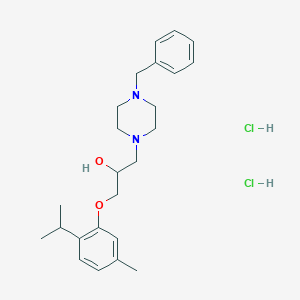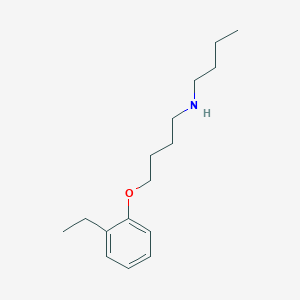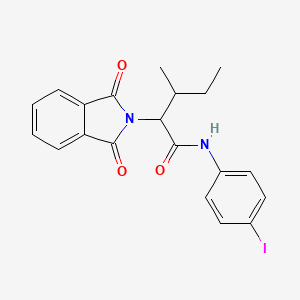![molecular formula C17H32ClNO B5065995 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride, also known as ADEP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a potent antibiotic that has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics.
Mecanismo De Acción
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death. This mechanism of action is unique and has been found to be effective against a broad range of bacterial strains.
Biochemical and Physiological Effects:
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has been found to have minimal toxicity to human cells, making it a promising candidate for further development as an antibiotic. It has also been found to have a low likelihood of inducing resistance in bacteria, which is a significant advantage over traditional antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has several advantages for lab experiments, including its broad-spectrum activity, low likelihood of inducing resistance, and minimal toxicity to human cells. However, it also has some limitations, including its complex synthesis method and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride research, including further optimization of the synthesis method, exploration of its potential use as a topical agent, and investigation of its potential use in combination with other antibiotics. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is a promising candidate for further development as an antibiotic due to its unique mechanism of action, broad-spectrum activity, and low likelihood of inducing resistance. While there are still some limitations and areas for further research, the potential benefits of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride make it an exciting area of study in the field of antibiotic research.
Métodos De Síntesis
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is synthesized through a multistep process that involves the reaction of adamantane with various reagents to yield the desired product. The synthesis method is complex and requires a high level of skill and expertise. However, the yield of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is relatively high, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has been extensively studied for its potential use as an antibiotic. It has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics. 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death.
Propiedades
IUPAC Name |
2-(1-adamantyl)-2-(2,2-dimethylpropylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO.ClH/c1-16(2,3)11-18-15(10-19)17-7-12-4-13(8-17)6-14(5-12)9-17;/h12-15,18-19H,4-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHQPLSGRWTVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(CO)C12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-azepanyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5065918.png)
![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)

![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)



![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5065984.png)

![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)
